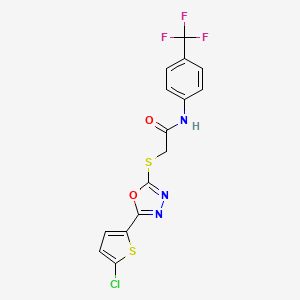
2-((5-(5-クロロチオフェン-2-イル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(4-(トリフルオロメチル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H9ClF3N3O2S2 and its molecular weight is 419.82. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
この化合物の抗酸化の可能性は、健康と美容の分野で注目を集めています。抗酸化物質は、細胞に酸化ストレスと損傷を引き起こす可能性のある有害なフリーラジカルを中和する上で重要な役割を果たします。研究者たちは、この化合物がフリーラジカルを捕捉し、酸化損傷から保護する能力を調査してきました。 研究には、抗酸化剤としての有効性を評価するために、in vitroアッセイ、動物モデル、または臨床試験が含まれる場合があります .
医薬品化学
カルコン誘導体として、この化合物は医薬品化学の領域に属します。研究者は、酵素、受容体、またはトランスポーターなどの生体標的との相互作用を調査しています。計算モデリング、分子ドッキング、およびin vitro実験は、その結合親和性と潜在的な治療用途を解明するのに役立ちます。 特定の疾患(例:癌、炎症、または神経変性疾患)に対するその効果を調査することが不可欠です .
X線結晶構造解析
この化合物の結晶構造は、X線結晶構造解析を使用して特徴付けられています。この技術は、その分子配列、結合長、および角度に関する貴重な洞察を提供します。研究者は、結晶格子、パッキング相互作用、および分子間力を分析します。 固体構造を理解することは、その物理的特性と挙動を予測するのに役立ちます .
材料科学
この化合物を含むカルコン誘導体は、その材料特性について調査されています。研究者は、それらを有機半導体、発光材料、またはセンサーとしての可能性を調査しています。分子構造を変更することにより、電荷輸送、蛍光、または安定性などの特定の特性を強化することを目指しています。 用途には、有機エレクトロニクスまたはオプトエレクトロニクスデバイスが含まれる場合があります .
農薬
この化合物のユニークな構造により、農薬用途の候補となっています。研究者は、その殺虫性または除草特性を研究しています。その作用機序と選択性を理解することで、従来の農薬に代わる環境に優しい代替手段を開発できます。 バイオアッセイと圃場試験では、害虫防除または雑草管理におけるその有効性が評価されます .
薬物動態および毒性学
この化合物の薬物動態(吸収、分布、代謝、および排泄)および毒性プロファイルを調査することは不可欠です。研究者は、その安全性、潜在的な副作用、およびバイオアベイラビリティを評価します。動物研究は、適切な投与量レジメンを決定し、有害な影響を評価するのに役立ちます。 このようなデータは、薬物候補としての潜在的な用途を導きます .
生物活性
The compound 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C15H14ClF3N3OS, with a molecular weight of approximately 385.81 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₃N₃OS |
| Molecular Weight | 385.81 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
Synthesis
The synthesis typically involves multi-step reactions including:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Cyclization to Form the Oxadiazole : Involves hydrazides and carboxylic acid derivatives.
- Thioether Linkage Formation : Coupling of thiophene and oxadiazole using thiolating agents.
- Acylation : Final acylation step to yield the target compound.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against MRSA were reported as low as 9.5 µg/ml, indicating potent antibacterial activity .
Anticancer Activity
Research has highlighted the potential anticancer properties of oxadiazole derivatives:
- A study reported that derivatives similar to the target compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Targeting specific enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors that regulate various biological pathways.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of oxadiazole derivatives showed that compounds with halogen substitutions (like chlorine and trifluoromethyl groups) significantly enhanced antimicrobial potency compared to their non-substituted counterparts.
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | TBD | Antimicrobial |
| Related Oxadiazole Derivative | 9.5 | Antimicrobial (MRSA) |
Study on Anticancer Effects
In vitro studies have shown that certain oxadiazole derivatives lead to a reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic applications.
特性
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWNCEUSWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














